molecular formula C20H28N2 B12514021 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine CAS No. 422304-30-1

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

Cat. No.: B12514021
CAS No.: 422304-30-1
M. Wt: 296.4 g/mol
InChI Key: ILMRHFMYIXTNMC-UHFFFAOYSA-N
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Description

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C20H30N2 It is a diamine derivative characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4,6-trimethylaniline with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecule[7][7].

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine: Similar in structure but differs in the position of the trimethylphenyl groups.

    N,N’-Dimesitylethylenediamine: Another related compound with similar applications in coordination chemistry and catalysis[][8].

Uniqueness

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine is unique due to its specific arrangement of trimethylphenyl groups, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis and as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRHFMYIXTNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431907
Record name 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422304-30-1
Record name 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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